molecular formula C14H9NO3 B1406624 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol CAS No. 953423-73-9

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol

Cat. No.: B1406624
CAS No.: 953423-73-9
M. Wt: 239.23 g/mol
InChI Key: RGOCAKAKTJSDFR-UHFFFAOYSA-N
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Description

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is a novel chemical compound featuring a benzofuran scaffold linked to a pyridine carbonyl moiety. This structure places it within a class of N-heterocyclic compounds that are of significant interest in both material science and medicinal chemistry research . Benzofuran-pyridine hybrids are frequently investigated as privileged scaffolds for the development of new therapeutic agents and functional materials due to their versatile chemical properties and biological activities . In material science, tricyclic structures incorporating benzofuran and pyridine rings are known to exhibit strong photoluminescence properties . These compounds can serve as key precursors in the synthesis of organic light-emitting diodes (OLEDs) and economic fluorescent probes for chemical sensing applications . The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying substituents, making this compound a valuable template for developing novel emissive materials . In pharmaceutical research, the benzofuran core is a common structural element in numerous biologically active molecules and natural products . This scaffold has demonstrated a wide range of potent biological activities in published studies, including serving as a core structure in non-benzodiazepine anticonvulsants, phosphodiesterase-10 inhibitors, opioid receptor agonists, and topoisomerase inhibitors . Related structures have also been explored as serotonin (5-HT2c) agonists . This product is intended For Research Use Only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific research applications.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-9-4-5-13-10(7-9)11(8-18-13)14(17)12-3-1-2-6-15-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCAKAKTJSDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Benzofuran Precursors

Method Overview:
This approach involves cyclizing suitable benzofuran precursors containing carbonyl groups under acid catalysis, leading to the formation of the benzofuran ring system. The process typically involves dehydration and intramolecular cyclization.

Procedure Details:

  • Starting from 2-hydroxyphenyl ketones or related compounds, the reaction is catalyzed by acids such as sulfuric acid, p-toluenesulfonic acid, or polyphosphoric acid.
  • The reaction temperature ranges from 80°C to 150°C, depending on the substrate.
  • The cyclization yields benzofuran derivatives with hydroxyl groups at specific positions, which can be further functionalized.

Research Findings:

  • Acid-catalyzed cyclization is efficient for synthesizing benzofuran-5-ol derivatives, with yields typically between 70-85%.
  • The process is reproducible and scalable, suitable for preparing intermediates for subsequent functionalization.

Palladium-Catalyzed Coupling and Cyclization (Sonogashira and Related Reactions)

Method Overview:
This method utilizes palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to assemble benzofuran rings with pyridine derivatives.

Procedure Details:

  • Starting from 2-halo benzofuran derivatives, coupling with pyridine-2-alkynes under Pd(0) catalysis is performed.
  • Typical catalysts include PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, with copper iodide as a co-catalyst.
  • Reaction conditions involve solvents like triethylamine or DMF at temperatures around 60-80°C.

Research Findings:

  • The palladium-catalyzed route provides high yields (up to 80%) and good regioselectivity.
  • The process is reproducible and allows for the introduction of the pyridine-2-carbonyl group via subsequent oxidation or amidation steps.

Direct Amidation and Functionalization of Benzofuran Precursors

Method Overview:
This approach involves directly attaching the pyridine-2-carbonyl group to a benzofuran-5-ol or its derivatives through amidation or acylation.

Procedure Details:

  • Benzofuran-5-ol is reacted with pyridine-2-carbonyl chloride or pyridine-2-carboxylic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or BOP.
  • The reaction typically occurs in anhydrous solvents such as dichloromethane or pyridine at room temperature or slightly elevated temperatures.

Research Findings:

  • The amidation yields are generally high (75-90%), with purification via recrystallization or chromatography.
  • This method is advantageous for selectively introducing the pyridine-2-carbonyl group at the desired position.

Multi-step Synthesis Combining Cyclization and Functionalization

Method Overview:
A comprehensive route involves initial synthesis of benzofuran-5-ol via cyclization, followed by functionalization with pyridine-2-carbonyl derivatives.

Sample Protocol:

  • Synthesize benzofuran-5-ol from 2-hydroxyphenyl ketones under acid catalysis.
  • Convert pyridine-2-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
  • React the benzofuran-5-ol with the acid chloride in the presence of a base such as pyridine or triethylamine to form the target compound.

Research Findings:

  • This multi-step approach yields the target compound with overall yields around 60-75%.
  • It offers versatility for modifications and functional group compatibility.

Data Summary Table

Method Key Reagents & Conditions Typical Yield (%) Advantages
Acid-catalyzed cyclization 2-hydroxyphenyl ketones, sulfuric acid, 80-150°C 70-85 Simple, scalable, high yield
Palladium-catalyzed coupling 2-halo benzofuran, pyridine-2-alkyne, Pd catalyst 75-80 Regioselective, versatile
Amidation with acid chloride Benzofuran-5-ol, pyridine-2-carbonyl chloride, base 75-90 High selectivity, straightforward
Multi-step synthesis Benzofuran-5-ol + pyridine-2-carboxylic acid derivatives 60-75 Flexible, suitable for modifications

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methanone moiety can be reduced to form an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of a benzofuranone derivative.

    Reduction: Formation of a benzofuran-3-yl(pyridin-2-yl)methanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties

The compound has shown promising antimicrobial activities. Research indicates that benzofuran derivatives, including 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol, exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that benzofuran derivatives synthesized with modifications at the benzofuran ring had minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis H37Rv strains, indicating their potential as effective antimycobacterial agents .

1.2 Antifungal Activity

The antifungal potential of this compound is notable, with several derivatives showing efficacy against fungi like Candida albicans and Aspergillus niger. For instance, compounds derived from benzofuran scaffolds were tested and found to have MIC values ranging from 1.6 to 12.5 μg/mL, comparable to established antifungal agents . These findings suggest that this compound could serve as a lead compound for developing new antifungal drugs.

1.3 Anticancer Properties

Research has also highlighted the anticancer properties of benzofuran derivatives. A specific study on benzofuran-based compounds indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds with similar structural frameworks have been shown to target specific pathways involved in cancer progression .

Synthesis and Modifications

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in green chemistry have facilitated the development of more efficient synthetic routes that minimize waste and enhance yield .

2.2 Structural Modifications

Structural modifications can significantly enhance the biological activity of benzofuran derivatives. For example, introducing different substituents on the benzofuran ring has been shown to improve antimicrobial potency and selectivity against specific pathogens .

Case Studies

3.1 Case Study: Antimicrobial Efficacy

In a study conducted by Kirilmis et al., a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis. The results indicated that certain modifications led to enhanced activity, with some compounds exhibiting MIC values below 0.60 μM, highlighting the importance of structure-activity relationships in drug design .

3.2 Case Study: Antifungal Applications

Another investigation focused on the antifungal properties of various benzofuran derivatives, including those related to this compound. The findings revealed that these compounds could inhibit fungal growth effectively, with specific derivatives outperforming conventional antifungal medications .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntimicrobialM. tuberculosis<0.60
AntifungalC. albicans1.6 - 12.5
AnticancerVarious cancer cell linesVariable

Mechanism of Action

The mechanism of action of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The hydroxy and pyridinyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
3-(Pyridine-2-carbonyl)-1-benzofuran-5-ol Not explicitly provided* Benzofuran, pyridine-2-carbonyl, hydroxyl Hypothesized for imaging/therapeutics
18F-AZD4694 (NAV4694) C₁₅H₁₁F₁₈N₂O₂ Benzofuran, ¹⁸F-labeled pyridine Aβ plaque imaging in Alzheimer’s
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid C₁₄H₁₁NO₃ Benzofuran, pyridine-3-carboxylic acid Potential solubility/reactivity modulation

Notes:

  • 18F-AZD4694: A fluorinated benzofuran-pyridine derivative used as a positron emission tomography (PET) tracer for amyloid-β (Aβ) plaques. Its longer half-life (110 min vs. 20 min for ¹¹C-PIB) and low white-matter binding enhance diagnostic accuracy in Alzheimer’s disease .
  • 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid : The carboxylic acid group at the pyridine-3-position contrasts with the carbonyl group in the target compound. This substitution likely increases hydrophilicity and alters binding interactions compared to the hydroxyl and carbonyl groups in this compound .

Pharmacological and Physicochemical Properties

Bioactivity: 18F-AZD4694 demonstrates high specificity for Aβ plaques, with clinical studies confirming its utility in quantifying Aβ burden .

Solubility and Reactivity: Pyridine-2-carbonyl groups (as in the target compound) are less polar than carboxylic acids (e.g., in the C₁₄H₁₁NO₃ analog), suggesting reduced aqueous solubility but improved membrane permeability . Fluorination (as in 18F-AZD4694) enhances metabolic stability and imaging utility, though this modification is absent in the target compound .

Synthetic Accessibility: highlights pyridine derivatives with bromo, iodo, and propenol substituents, underscoring the versatility of pyridine scaffolds in medicinal chemistry.

Biological Activity

3-(Pyridine-2-carbonyl)-1-benzofuran-5-ol is an organic compound characterized by a unique structure that combines a benzofuran moiety with a pyridine-derived carbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈O₄, featuring a benzofuran ring substituted with a hydroxy group and a pyridinyl group attached to a methanone moiety. This structure is significant as it influences the compound's interaction with various biological targets.

Target Interactions

Research indicates that both benzofuran and pyridine derivatives can bind with high affinity to multiple receptors and enzymes, suggesting a broad spectrum of biological activity. The compound is believed to interact with hydroxyl radicals, which may lead to antioxidant effects by neutralizing these reactive species.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, including those involved in oxidative stress responses. Its ability to modulate cell signaling pathways and gene expression has been documented, indicating its potential role in influencing cellular metabolism and function.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 8 μg/mL for certain derivatives . The presence of hydroxyl groups in the structure is believed to enhance these activities.

Anticancer Potential

The anticancer properties of benzofuran derivatives have been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and interference with cell cycle progression .

In vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, derivatives have shown promising results against MDA-MB-231 (breast cancer) cells, with IC₅₀ values indicating effective cytotoxicity at micromolar concentrations .

Animal Model Studies

Animal studies have revealed that the compound exhibits protective effects against oxidative stress at lower doses while higher doses may lead to adverse effects. This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Comparative Analysis of Biological Activities

Activity Compound MIC/IC₅₀ Reference
AntimicrobialThis compound8 μg/mL (for derivatives)
AnticancerVarious benzofuran derivativesIC₅₀ < 10 μM
AntioxidantHydroxyl radical scavengingHigh rate constant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 2
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3-(pyridine-2-carbonyl)-1-benzofuran-5-ol

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